Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate is an organic compound with a complex structure that includes an ester, an amine, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion reacts with 3-methoxybenzylamine in a nucleophilic addition reaction.
Esterification: The resulting product is then esterified to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit biological responses.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the amine and methoxyphenyl groups.
3-Methoxybenzylamine: An amine with a methoxyphenyl group but without the ester functionality.
Ethyl 3-oxobutanoate: An ester with similar reactivity but lacking the amine and methoxyphenyl groups.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61838-86-6 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methylamino]-3-oxobutanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(10(2)16)15-9-11-6-5-7-12(8-11)18-3/h5-8,13,15H,4,9H2,1-3H3 |
InChI Key |
MXQPPJNGQWDPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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